molecular formula C14H13N3O3S B5735715 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

Cat. No.: B5735715
M. Wt: 303.34 g/mol
InChI Key: DCAJGYFTQKWZBC-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is a complex organic compound that features both imidazole and benzofuran moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole derivative. This can be achieved by reacting 1-methylimidazole with appropriate reagents under controlled conditions. The benzofuran moiety is then introduced through a series of reactions involving the formation of the benzofuran ring and subsequent functionalization. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole or benzofuran rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The benzofuran moiety can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other imidazole and benzofuran derivatives. For example:

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-17-5-4-15-14(17)21-8-12(18)16-10-2-3-11-9(6-10)7-20-13(11)19/h2-6H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAJGYFTQKWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC3=C(C=C2)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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